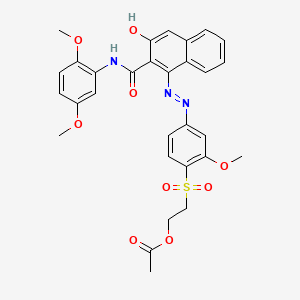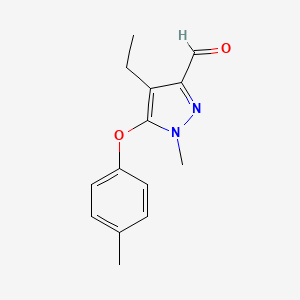
2,3-Dimethyl-5-(pentan-3-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-5-(pentan-3-yl)pyrazine is a chemical compound belonging to the pyrazine family Pyrazines are nitrogen-containing heterocycles known for their diverse applications in various fields, including pharmaceuticals, agriculture, and food industries
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5-(pentan-3-yl)pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3-dimethylpyrazine with a suitable alkylating agent, such as pentan-3-yl bromide, in the presence of a base like potassium carbonate, can yield the desired compound. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-5-(pentan-3-yl)pyrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyrazine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pyrazine derivatives with hydrogenated positions.
Substitution: Functionalized pyrazine derivatives with various substituents.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-5-(pentan-3-yl)pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized as a flavoring agent in the food industry due to its distinct aroma and taste.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-5-(pentan-3-yl)pyrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties could be due to its capacity to scavenge free radicals and prevent oxidative damage. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylpyrazine: Lacks the pentan-3-yl substituent, resulting in different chemical properties and applications.
2,5-Dimethylpyrazine: Has methyl groups at different positions, leading to variations in reactivity and biological activities.
2,3-Dimethyl-5-ethylpyrazine:
Uniqueness
2,3-Dimethyl-5-(pentan-3-yl)pyrazine is unique due to its specific substituent pattern, which imparts distinct chemical properties and potential applications. Its combination of methyl and pentan-3-yl groups makes it a valuable compound for various research and industrial purposes.
Propiedades
Número CAS |
75492-05-6 |
|---|---|
Fórmula molecular |
C11H18N2 |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
2,3-dimethyl-5-pentan-3-ylpyrazine |
InChI |
InChI=1S/C11H18N2/c1-5-10(6-2)11-7-12-8(3)9(4)13-11/h7,10H,5-6H2,1-4H3 |
Clave InChI |
HONJRKJERIOOIX-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C1=CN=C(C(=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775006.png)









![2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol](/img/structure/B13775065.png)


